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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic stability of

different Nickel(II) sulfide (NiS) phases, with a primary focus on the hexagonal α-NiS and the

rhombohedral β-NiS (millerite) polymorphs. Understanding the thermodynamic properties of

these phases is crucial for various applications, including in materials science, geology, and

catalysis.

Introduction to Nickel(II) Sulfide Phases
Nickel(II) sulfide is an inorganic compound with the chemical formula NiS. It exists in two

primary polymorphic forms at atmospheric pressure: the high-temperature α-phase and the

low-temperature β-phase, known as millerite. The α-phase possesses a hexagonal crystal

structure, while millerite has a rhombohedral structure. A phase transition occurs from the α-

phase to the β-phase at temperatures below 379 °C (652 K), which is accompanied by a

significant volume increase of 2-4%. This volumetric expansion can have profound implications

in various applications, such as the potential for stress-induced fractures in materials where

NiS is present as an inclusion.

Quantitative Thermodynamic Data
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The thermodynamic stability of a substance is fundamentally described by its standard Gibbs

free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar

entropy (S°). A more negative ΔG°f indicates greater thermodynamic stability at standard

conditions (298.15 K and 1 bar). The following table summarizes the available quantitative

thermodynamic data for the α-NiS and β-NiS (millerite) phases.

Thermodynamic
Property

α-NiS (hexagonal)
β-NiS (millerite,
rhombohedral)

Units

Standard Enthalpy of

Formation (ΔH°f)
-88.8 ± 1.9[1] -82.0 kJ/mol

Standard Molar

Entropy (S°)
53.0 53.0 J/(mol·K)

Standard Gibbs Free

Energy of Formation

(ΔG°f)

-87.86 (calculated) -80.9 (calculated) kJ/mol

Note: The Standard Gibbs Free Energy of Formation (ΔG°f) was calculated using the formula

ΔG°f = ΔH°f - TΔS°, with T = 298.15 K and the standard entropy of formation of the elements

(S°(Ni, solid) = 29.87 J/(mol·K) and S°(S, rhombic) = 32.05 J/(mol·K)). The standard entropy

change of formation (ΔS°f) is calculated as ΔS°f = S°(NiS) - S°(Ni) - S°(S).

Experimental Determination of Thermodynamic
Properties
The accurate determination of the thermodynamic properties of NiS phases relies on precise

calorimetric techniques. The following sections detail the methodologies for two key

experimental procedures.

High-Temperature Oxide Melt Solution Calorimetry
This technique is employed to determine the enthalpy of formation (ΔH°f) of refractory

materials like metal sulfides.

Methodology:
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Sample Preparation: High-purity α-NiS and β-NiS samples are synthesized and

characterized using X-ray diffraction (XRD) to confirm phase purity and crystal structure. The

samples are then pressed into small pellets of known mass (typically a few milligrams).

Calorimeter Setup: A high-temperature twin Calvet-type calorimeter is used. The solvent,

typically a molten oxide like lead borate (2PbO·B₂O₃) or sodium molybdate (3Na₂O·4MoO₃),

is maintained at a constant high temperature (e.g., 700-800 °C).

Measurement: The NiS sample pellet is dropped from room temperature into the molten

solvent. The heat effect of the dissolution and any accompanying chemical reactions

(oxidation of the sulfide) is measured by the calorimeter.

Thermodynamic Cycle: To determine the enthalpy of formation from the elements, a

thermodynamic cycle is constructed. This involves measuring the heat of dissolution of the

constituent elements (Ni and S) or their oxides under the same conditions.

Calculation: By applying Hess's law to the thermodynamic cycle, the standard enthalpy of

formation of the NiS phase can be calculated from the measured heats of dissolution.

Adiabatic Calorimetry
Adiabatic calorimetry is utilized to measure the heat capacity (Cp) of a substance as a function

of temperature. This data is essential for calculating the standard molar entropy (S°).

Methodology:

Sample Preparation: A known mass of the pure NiS phase (either α or β) is sealed in a

sample container, typically made of a highly conductive material like copper or silver. A small

amount of helium gas is often added to improve thermal contact.

Calorimeter Setup: The sample container is placed within an adiabatic shield in a high-

vacuum cryostat or furnace. The temperature of the shield is precisely controlled to match

the temperature of the sample container at all times, minimizing heat exchange with the

surroundings.

Measurement: A known amount of electrical energy is supplied to a heater within the sample

container, causing a small, incremental increase in temperature. The temperature change is
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precisely measured using a calibrated thermometer (e.g., a platinum resistance

thermometer).

Calculation of Heat Capacity: The heat capacity of the sample is calculated from the

electrical energy input and the measured temperature rise.

Determination of Standard Entropy: The standard molar entropy at 298.15 K is determined

by integrating the heat capacity data from near absolute zero (0 K) to 298.15 K, according to

the third law of thermodynamics.

Phase Stability and Transitions
The relative thermodynamic stability of the α-NiS and β-NiS phases is temperature-dependent.

At temperatures below 652 K (379 °C), the β-phase (millerite) is the thermodynamically stable

form. Above this temperature, the α-phase becomes the stable polymorph. This reversible

phase transition is a key characteristic of the NiS system.

α-NiS (Hexagonal)
High-Temperature Phase

β-NiS (Millerite, Rhombohedral)
Low-Temperature Phase

Cooling < 379 °C

Heating > 379 °C

Click to download full resolution via product page

Phase transition diagram for Nickel(II) sulfide.

Workflow for Thermodynamic Property
Determination
The experimental determination of the thermodynamic stability of a material like NiS follows a

logical workflow, integrating synthesis, characterization, and calorimetric measurements.
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Material Synthesis & Characterization

Calorimetric Measurements

Data Analysis and Calculation

Synthesis of α-NiS and β-NiS Phases

Phase Purity and Structural Analysis (XRD)
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Solution Calorimetry

Adiabatic Calorimetry

Calculation of ΔH°f
(from Solution Calorimetry)

Calculation of S°
(from Adiabatic Calorimetry)

Calculation of ΔG°f
(ΔG°f = ΔH°f - TΔS°f)

stability_assessment

Thermodynamic Stability Assessment
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Workflow for determining thermodynamic properties.

Conclusion
This technical guide has provided a detailed overview of the thermodynamic stability of α-NiS

and β-NiS (millerite). The quantitative data presented in a structured format, along with detailed

experimental protocols for key calorimetric techniques, offer valuable information for
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researchers and professionals in related fields. The provided diagrams visually summarize the

phase transition relationship and the experimental workflow for determining these crucial

thermodynamic parameters. A thorough understanding of these properties is essential for

predicting the behavior of NiS-containing systems and for the development of new materials

with tailored functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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